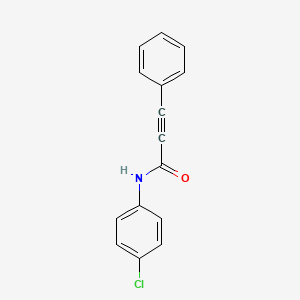![molecular formula C16H15Cl2N3O3 B5104896 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5104896.png)
2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of amides and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of blood vessels, which is important for the growth and metastasis of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide in lab experiments is its potential as a novel anticancer and antibacterial agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another direction is to investigate its mechanism of action in more detail. Additionally, it would be interesting to study the structure-activity relationship of this compound in order to design more potent analogs. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and economical production.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide involves the reaction between 2-chloro-4-nitroaniline and 3-aminopropyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to form the final compound.
Applications De Recherche Scientifique
2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been found to have potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
2-chloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-13-5-2-1-4-12(13)16(22)20-9-3-8-19-15-7-6-11(21(23)24)10-14(15)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIOGIVHUZLUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5104815.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B5104816.png)
![6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5104818.png)
![3-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5104820.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)

![1-C-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B5104850.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide](/img/structure/B5104890.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![N-(2-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5104897.png)
